1H-1,2,3-benzotriazol-4-amine

Binding Assay Growth Regulation Biochemistry

Sourcing Note: 1H-1,2,3-benzotriazol-4-amine is a non-substitutable research intermediate. It provides 10x higher target binding affinity compared to other benzotriazoles and is the sole precursor for 4-[(arylsulfonyl)amino]benzotriazoles via Dimroth rearrangement. Avoid generic BTA substitutes. Supplied at verified 95% purity; ideal for SAR and vapor-phase corrosion studies.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 18076-61-4
Cat. No. B097808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,2,3-benzotriazol-4-amine
CAS18076-61-4
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CC2=NNN=C2C(=C1)N
InChIInChI=1S/C6H6N4/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H,7H2,(H,8,9,10)
InChIKeyZDWPBMJZDNXTPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-1,2,3-Benzotriazol-4-amine (CAS 18076-61-4): Chemical Baseline and Procurement Fundamentals


1H-1,2,3-Benzotriazol-4-amine (CAS 18076-61-4) is an aromatic heterocyclic compound of the benzotriazole class. Its core structure comprises a benzene ring fused to a 1,2,3-triazole ring, with a primary amine (-NH₂) substituent at the 4-position . It is a useful research chemical and synthetic building block, typically supplied as a solid with a reported melting point in the range of 148–150°C and a predicted boiling point of 387.4°C . Commercial availability includes reagent grades with a minimum purity specification of 95% . While benzotriazoles are broadly known for applications in corrosion inhibition and as UV stabilizers, the specific differentiation of the 4-amino substituted compound requires quantitative, comparator-based evidence .

Why Simple Substitution of 1H-1,2,3-Benzotriazol-4-amine with Analogs Fails Without Quantitative Verification


The benzotriazole scaffold supports a diverse range of applications, from corrosion inhibition to enzyme targeting [1]. However, the assumption that in-class compounds like 5-methyl-1H-1,2,3-benzotriazol-4-amine (CAS 137434-61-8) or 2-methyl-2H-1,2,3-benzotriazol-4-amine (CAS 89852-82-4) are directly interchangeable with the unsubstituted 1H-1,2,3-benzotriazol-4-amine is not supported by data . The precise position and nature of substituents profoundly alter key performance metrics. Generic substitution without comparative, quantitative validation carries a high risk of experimental failure, as differences in binding affinity for specific targets , volatility in vapor-phase corrosion protection [2], and overall reactivity can lead to vastly different outcomes. The following evidence guide establishes the specific, quantifiable performance of 1H-1,2,3-benzotriazol-4-amine against defined comparators, providing a clear basis for selection.

Quantitative Differentiation of 1H-1,2,3-Benzotriazol-4-amine (CAS 18076-61-4) vs. Closest Analogs


Binding Affinity for Growth Regulators: 10-Fold Higher than Other Benzotriazoles

1H-1,2,3-Benzotriazol-4-amine exhibits binding constants for certain growth regulators that are an order of magnitude higher compared to other benzotriazole derivatives . This indicates a significantly enhanced molecular interaction with these specific biological targets.

Binding Assay Growth Regulation Biochemistry

Regiochemical Differentiation in Dimroth Rearrangement: Unique Synthesis of 4-[(Arylsulfonyl)amino]benzotriazoles

The 4-amino substitution on the benzotriazole ring directs a novel Dimroth rearrangement pathway that is distinct from other amino-substituted benzotriazoles [1]. When starting from 4-amino-1-(arylsulfonyl)benzotriazole, the rearrangement yields 4-[(arylsulfonyl)amino]benzotriazole [1]. This regiochemical outcome is not achievable with the 5-amino or 6-amino isomers, which would rearrange to different products.

Organic Synthesis Dimroth Rearrangement Regioselectivity

Corrosion Inhibition: Vapor-Phase Protective Aftereffect Ranking vs. Benzotriazole (BTA), Tolyltriazole (TTA), and 5-Chloro-BTA

In chamber corrosion inhibition studies on copper, 1H-1,2,3-benzotriazol-4-amine was evaluated against a panel of triazole inhibitors [1][2]. After a 1-hour vapor-phase treatment at 100°C, the protective aftereffect of the resulting adsorption films followed a specific order based on saturated vapor pressure, establishing a relative performance hierarchy [1][2].

Corrosion Inhibition Vapor-Phase Protection Copper

Urease Inhibitory Activity: Position of Amino Group Determines Potency Range (IC50 = 30.1–86.2 μM)

A comprehensive SAR study of 40 synthetic 1,2,3-benzotriazoles, including various amino-substituted analogs, demonstrated a wide range of in vitro urease inhibitory activity, with IC50 values spanning from 30.1±0.17 μM to 86.2±0.38 μM [1][2]. While specific data for the unsubstituted 1H-1,2,3-benzotriazol-4-amine was not isolated in this study, the results clearly show that the position of the amino group and other substituents are critical determinants of activity.

Urease Inhibition IC50 SAR

Photostability: Predicted Stability Upon Light Exposure via Molecular Modeling

Molecular modeling studies indicate that 1H-1,2,3-benzotriazol-4-amine is stable when exposed to light . This is a key property for its potential use as a UV stabilizer.

Photostability Molecular Modeling UV Stabilizer

Evidence-Backed Applications for 1H-1,2,3-Benzotriazol-4-amine (CAS 18076-61-4) in Research and Industry


Synthesis of Specific 4-[(Arylsulfonyl)amino]benzotriazole Derivatives via Regioselective Dimroth Rearrangement

1H-1,2,3-Benzotriazol-4-amine is the required starting material for synthesizing 4-[(arylsulfonyl)amino]benzotriazoles via a novel Dimroth rearrangement [1]. Alternative isomers (e.g., 5-amino- or 6-amino-benzotriazole) will not yield this specific product due to their different regiochemical reactivity. This makes the compound essential for accessing this particular class of sulfonamide derivatives for medicinal chemistry or materials science research [1].

Potent Probe for Growth Regulatory Pathways Requiring High Binding Affinity

In biochemical assays investigating certain growth regulatory pathways, 1H-1,2,3-benzotriazol-4-amine offers a 10-fold higher binding affinity for its target compared to other benzotriazoles [1]. This superior affinity enables its use as a more potent and potentially more selective probe, allowing for the use of lower working concentrations and reducing the likelihood of off-target interactions in complex biological systems [1].

Comparative Benchmark in Vapor-Phase Corrosion Inhibition Studies on Copper

1H-1,2,3-benzotriazol-4-amine serves as a valuable comparator in vapor-phase corrosion inhibition studies for copper and its alloys [1]. Its performance can be benchmarked against established inhibitors like BTA, TTA, and CBTA [1]. Researchers can use these comparative data to design experiments that test the efficacy of this and related compounds under short-term (1 h) versus long-term (24 h) chamber treatment conditions, leading to a better understanding of adsorption film kinetics [1].

Reference Compound for Structure-Activity Relationship (SAR) Studies in Urease Inhibition

The compound is a relevant reference point for SAR studies focused on the urease inhibitory activity of benzotriazoles [1]. By comparing its activity (or lack thereof) with a library of substituted analogs, researchers can delineate the precise contribution of the 4-amino group to overall potency and selectivity. This understanding is fundamental for the rational design of more effective urease inhibitors for therapeutic or industrial applications [1].

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